2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate
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Overview
Description
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C17H13BrN2O2 and a molecular weight of 357.209 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a carbamate group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 4-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the carbamate group can inhibit enzymes by forming covalent bonds with their active sites .
Comparison with Similar Compounds
2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate can be compared with other similar compounds such as:
8-Quinolyl N-(4-bromophenyl)carbamate: This compound lacks the methyl group at the 2-position of the quinoline ring, which can affect its reactivity and biological activity.
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate: The substitution of bromine with chlorine can lead to differences in chemical reactivity and biological properties.
Properties
CAS No. |
99541-04-5 |
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Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21) |
InChI Key |
UCXALOXRZJPHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
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